molecular formula C15H15NO3 B15413330 1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone CAS No. 224040-81-7

1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone

Cat. No.: B15413330
CAS No.: 224040-81-7
M. Wt: 257.28 g/mol
InChI Key: XTGKDLZBYDFTIJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone is a chemical compound of significant interest in medicinal chemistry and anticancer research. This scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly those featuring privileged structures like the 1,3,4-oxadiazole ring, which are known for their diverse biological activities . Researchers can utilize this compound to develop novel conjugates that target key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The dimethoxyphenyl and pyridinyl groups contained within its structure are common pharmacophores found in potent tubulin polymerization inhibitors, similar to the structural motifs in combretastatin A-4 (CA-4) analogs . This suggests potential application in the design of cis-restricted anticancer agents that disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

224040-81-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C15H15NO3/c1-18-14-4-3-12(10-15(14)19-2)13(17)9-11-5-7-16-8-6-11/h3-8,10H,9H2,1-2H3

InChI Key

XTGKDLZBYDFTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)OC

Origin of Product

United States

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reactions between appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the reaction of 3,4-dimethoxybenzaldehyde with 4-pyridinecarboxylic acid derivatives under acidic conditions has been reported as an effective method for producing this compound.

Biological Activities

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. Below are some key findings from recent studies:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range.

Cell Line IC50 (µM)
HepG215.5
HeLa12.3
SW11618.7
BGC82320.5

These results highlight the compound's potential as a lead in the development of novel anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that it significantly reduced inflammation markers such as TNF-α and IL-6.

  • Inhibition Rates :
    • TNF-α: 61–85%
    • IL-6: 76–93%

These rates were comparable to those achieved with standard anti-inflammatory drugs like dexamethasone, indicating that this compound could serve as a potent anti-inflammatory agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial and fungal strains. Studies indicate promising results against pathogens such as E. coli and Aspergillus niger, suggesting its potential use in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli40
A. niger30

These findings support the exploration of this compound in the development of new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may be mediated through apoptosis induction and cell cycle arrest at specific phases. The anti-inflammatory properties appear to be linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Cancer Treatment : A study involving xenograft models showed significant tumor reduction when treated with this compound compared to control groups.
  • Inflammation Models : In models of rheumatoid arthritis, administration of this compound led to reduced joint swelling and pain scores compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl Ethanone Derivatives

The most direct analog is 1-(3,4-dimethoxyphenyl)-2-phenylethanone (C₁₆H₁₆O₃), which replaces the pyridin-4-yl group with a phenyl ring. Key differences include:

  • Solubility : Pyridine’s nitrogen may improve aqueous solubility, whereas the phenyl analog relies solely on methoxy groups for polarity .
  • Biological Activity : Pyridine-containing compounds often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to hydrogen-bonding capabilities .

Triazole-Containing Derivatives

Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids () incorporate a triazole ring, introducing sulfur and nitrogen heteroatoms. These structures differ in:

  • Reactivity: The triazole-thioether linkage allows for nucleophilic substitution or oxidation reactions, unlike the stable ethanone backbone.
  • Toxicity: Computational predictions for triazole derivatives suggest moderate acute toxicity (e.g., LD₅₀ ~500 mg/kg), which may differ for ethanones due to metabolic stability variations .

Pyrido-Pyrimidinone Derivatives

European patent applications describe 2-(3,4-dimethoxyphenyl)-7-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones (). These fused heterocycles exhibit:

  • Pharmacokinetics: Piperazine or diazepane substituents in these derivatives may improve blood-brain barrier penetration, a property less explored in aryl ethanones .

Substituent Position Effects

Comparing 3,4-dimethoxyphenyl with 2,4-dimethoxyphenyl analogs ():

  • Steric and Electronic Profiles : 3,4-Dimethoxy groups create a vicinal substitution pattern, increasing steric hindrance and altering electronic distribution compared to the para-dominated 2,4-isomer.
  • Biological Interactions : The 3,4 arrangement may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Data Tables

Table 1: Physical Properties of Selected Aryl Ethanone Derivatives

Compound Molecular Formula Appearance Key Substituents Reference
1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone C₁₅H₁₅NO₃ Not reported* Pyridin-4-yl, 3,4-dimethoxy -
1-(3,4-Dimethoxyphenyl)-2-phenylethanone C₁₆H₁₆O₃ White crystals Phenyl, 3,4-dimethoxy
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone C₁₆H₁₆O₄ Not reported Hydroxyl, 3,5-dimethoxy

*Inferred to share crystalline properties with phenyl analog.

Table 2: Toxicity and Bioactivity Predictions

Compound Type Predicted LD₅₀ (mg/kg) Notable Bioactivity Reference
Triazole-thioacetic acids ~500 (oral, rat) Antimicrobial, anti-inflammatory
Pyrido-pyrimidinones Not reported Kinase inhibition, CNS activity
Aryl ethanones >1000 (estimated) Antioxidant, enzyme modulation

Research Findings and Implications

  • Structural Flexibility: The pyridin-4-yl group in this compound may offer a balance between solubility and target engagement, as seen in pyridine-containing drug candidates .
  • Toxicity Considerations: Ethanolamine derivatives (e.g., ’s esters) show higher predicted toxicity than aryl ethanones, suggesting safer profiles for the latter .
  • Synthetic Versatility : Methoxy and pyridine groups allow for further functionalization, such as O-demethylation or metal coordination, to tune activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach, such as Friedel-Crafts acylation or nucleophilic substitution, to couple the 3,4-dimethoxyphenyl and pyridin-4-yl moieties. Key steps include:

  • Step 1 : Preparation of the ethanone backbone via ketone functionalization.
  • Step 2 : Coupling of the dimethoxyphenyl group under acidic or catalytic conditions (e.g., using Lewis acids like AlCl₃) .
  • Optimization : Reaction temperature (60–100°C), solvent choice (e.g., dichloromethane or DMF), and catalyst loading (e.g., 10–20 mol%) are critical. Purity is monitored via TLC and HPLC, with recrystallization in ethanol/water mixtures for final purification .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming its identity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.5 ppm for phenyl/pyridinyl groups) and methoxy signals (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.12).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C from methoxy groups) validate functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens focus on:

  • Enzyme Inhibition : Testing against kinases or cytochrome P450 isoforms using fluorometric assays .
  • Cellular Toxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) to determine IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer :

  • Cross-Coupling : The pyridine ring may undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis. Methoxy groups can act as directing groups in C-H activation reactions .
  • Oxidation : The ethanone moiety is susceptible to oxidation via KMnO₄ or RuO₄, forming carboxylic acid derivatives. Solvent polarity (e.g., acetone vs. water) influences reaction pathways .

Q. How does X-ray crystallography resolve structural ambiguities, such as conformation of the dimethoxyphenyl group relative to the pyridine ring?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Between the phenyl and pyridine planes (typically 30–50°), indicating steric or electronic interactions .
  • Hydrogen Bonding : Methoxy oxygen may form weak H-bonds with solvent molecules or adjacent carbonyl groups .
  • Sample Preparation : Crystals are grown via slow evaporation in chloroform/hexane mixtures at 4°C .

Q. How can structure-activity relationships (SAR) guide modifications to enhance target selectivity?

  • Methodological Answer :

  • Modification Sites :
  • Methoxy Groups : Replacing with electron-withdrawing groups (e.g., NO₂) to alter electronic density and binding affinity .
  • Pyridine Ring : Substituting nitrogen position (e.g., pyridin-3-yl vs. pyridin-4-yl) to probe steric effects .
  • SAR Tools : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like serotonin receptors .

Q. What stability challenges arise under varying pH or light exposure, and how are they mitigated?

  • Methodological Answer :

  • pH Stability : The compound may degrade in strong acidic/basic conditions (pH <2 or >10), forming demethylated byproducts. Buffered solutions (pH 7.4) are used for in vitro studies .
  • Photodegradation : UV-Vis spectroscopy tracks decomposition under light; amber glassware and antioxidants (e.g., BHT) are employed to stabilize samples .

Q. What advanced chromatographic or spectroscopic methods resolve co-eluting impurities during purification?

  • Methodological Answer :

  • HPLC-MS/MS : Using C18 columns (ACN/water gradient) with tandem MS to distinguish impurities via fragmentation patterns .
  • 2D NMR : HSQC and HMBC correlations differentiate regioisomers or stereochemical byproducts .

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